N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C22H17FN2O2S and its molecular weight is 392.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with multiple targets, inducing various biological effects .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Thus, the substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .
Action Environment
It is known that the biological activities of thiazole derivatives can be affected by various factors, including the presence of different substituents on the thiazole ring .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-13-11-17(14(2)27-13)21(26)24-19-10-6-4-8-16(19)20-12-28-22(25-20)15-7-3-5-9-18(15)23/h3-12H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKEVPAGANBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.